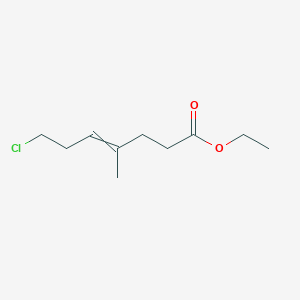

Ethyl 7-chloro-4-methylhept-4-enoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

654061-59-3 |

|---|---|

Molekularformel |

C10H17ClO2 |

Molekulargewicht |

204.69 g/mol |

IUPAC-Name |

ethyl 7-chloro-4-methylhept-4-enoate |

InChI |

InChI=1S/C10H17ClO2/c1-3-13-10(12)7-6-9(2)5-4-8-11/h5H,3-4,6-8H2,1-2H3 |

InChI-Schlüssel |

JWUWUYXEIGDHFE-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)CCC(=CCCCl)C |

Herkunft des Produkts |

United States |

Elucidating Reaction Chemistry and Mechanistic Pathways of Ethyl 7 Chloro 4 Methylhept 4 Enoate

Reactivity of the Alkene Moiety

The carbon-carbon double bond in Ethyl 7-chloro-4-methylhept-4-enoate is a region of high electron density, making it susceptible to attack by electrophiles. However, being tetrasubstituted, the double bond is sterically hindered, which can influence the rates and conditions of addition reactions.

Electrophilic addition reactions to alkenes proceed through the formation of a carbocation intermediate. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction.

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to an alkene typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen substituents, and the halide adds to the more substituted carbon, leading to the more stable carbocation intermediate. nih.govmanifoldapp.orgconicet.gov.arnih.govwikipedia.org In the case of this compound, the double bond is symmetrically substituted in terms of alkyl groups, but the electronic effects of the distant ester and chloro groups are minimal. Protonation of either carbon of the double bond would lead to a tertiary carbocation. The reaction is initiated by the attack of the alkene's π-electrons on the electrophilic hydrogen of the hydrogen halide. nih.gov This is followed by the attack of the halide ion on the resulting carbocation. Due to the formation of a carbocation, rearrangements are possible if a more stable carbocation can be formed, though in this specific case, a 1,2-hydride or 1,2-alkyl shift from the adjacent carbons would not necessarily lead to a more stable carbocation. The reaction is generally not stereoselective, leading to a mixture of syn and anti addition products. nih.gov

Hydration: The acid-catalyzed addition of water across the double bond results in the formation of an alcohol. libretexts.orgscispace.comnih.govmasterorganicchemistry.com This reaction also proceeds via a carbocation intermediate and follows Markovnikov's rule. csbsju.edu A catalytic amount of a strong acid, such as sulfuric acid, is required to protonate the alkene and generate the carbocation. libretexts.org Water then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. Similar to hydrohalogenation, the formation of a tertiary carbocation is expected.

| Reaction | Reagents | Expected Major Product | Mechanism |

| Hydrohalogenation | HCl, HBr, HI | Ethyl 7-chloro-4-halo-4-methylheptanoate | Electrophilic Addition |

| Hydration | H₂O, H₂SO₄ (cat.) | Ethyl 7-chloro-4-hydroxy-4-methylheptanoate | Electrophilic Addition |

The presence of a halogen atom in the molecule opens up the possibility of intramolecular radical cyclization, a powerful method for forming cyclic compounds. acs.org

The process would be initiated by the formation of a radical at the carbon bearing the chlorine atom, typically using a radical initiator like AIBN (azobisisobutyronitrile) and a radical mediator such as a tin hydride (e.g., tributyltin hydride). This primary alkyl radical could then undergo an intramolecular addition to the double bond. The regioselectivity of the cyclization is governed by Baldwin's rules. In this case, both 6-endo-trig and 7-exo-trig cyclizations are theoretically possible. However, 6-endo cyclizations are generally favored over 7-exo cyclizations in similar systems. The resulting cyclized radical would then be quenched by abstracting a hydrogen atom from the tin hydride, yielding a six-membered ring product. Copper-catalyzed atom transfer radical cyclization (ATRC) of unsaturated α-chloro esters has also been reported as an efficient method for forming cyclic compounds.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. The alkene in this compound could potentially act as a dienophile. However, its reactivity in this role is expected to be low due to two main factors: it is a tetrasubstituted alkene, which is sterically hindered, and it lacks strong electron-withdrawing groups directly conjugated to the double bond, which would lower the energy of its LUMO (Lowest Unoccupied Molecular Orbital) and facilitate the reaction with a diene.

For a Diels-Alder reaction to proceed, the dienophile's stereochemistry is retained in the product, making the reaction stereospecific. If a reaction were to occur with a diene, the substituents on the dienophile would maintain their relative stereochemistry in the resulting cyclohexene (B86901) ring. Given the structure of this compound, it would not be a particularly reactive dienophile.

Reactivity of the Chloro Substituent

The chloro group is attached to a primary carbon, making it susceptible to both nucleophilic substitution and elimination reactions.

SN2 Mechanism: Primary alkyl halides typically favor the SN2 (bimolecular nucleophilic substitution) mechanism. This is a one-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile. Strong, non-bulky nucleophiles favor the SN2 reaction. The reaction proceeds with an inversion of stereochemistry at the reaction center, although the carbon bearing the chlorine in this molecule is not a stereocenter.

SN1 Mechanism: The SN1 (unimolecular nucleophilic substitution) mechanism involves the formation of a carbocation intermediate in the rate-determining step. Primary carbocations are highly unstable, so the SN1 pathway is generally not favored for primary alkyl halides unless there is a stabilizing factor.

Neighboring Group Participation (NGP): The double bond in the molecule is suitably positioned to potentially act as an internal nucleophile and participate in the substitution reaction. If the chloro group were to leave, the π-electrons of the double bond could attack the resulting carbocation-like center in an intramolecular fashion, forming a cyclic intermediate. This phenomenon, known as anchimeric assistance, can significantly increase the rate of reaction. The external nucleophile would then attack this cyclic intermediate to give the final product. NGP often leads to retention of stereochemistry. Intramolecular nucleophilic substitution can also occur if another nucleophilic group is present in the molecule, leading to the formation of cyclic products, with 5- and 6-membered rings being particularly favored.

| Mechanism | Substrate Preference | Nucleophile | Kinetics | Stereochemistry |

| SN2 | Methyl > Primary > Secondary | Strong, non-bulky | Second order | Inversion |

| SN1 | Tertiary > Secondary | Weak | First order | Racemization |

Elimination reactions of alkyl halides lead to the formation of alkenes.

E2 Mechanism: The E2 (bimolecular elimination) mechanism is a one-step, concerted reaction where a strong, bulky base removes a proton from a carbon adjacent to the carbon bearing the leaving group, while the leaving group departs simultaneously. For this compound, a strong, sterically hindered base would be required to favor E2 elimination over SN2 substitution. The E2 reaction would lead to the formation of a conjugated diene system.

E1 Mechanism: The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the SN1 reaction. As primary carbocations are unstable, the E1 pathway is unlikely for this compound under standard conditions.

Reductive Dehalogenation Strategies

The chlorine atom at the 7-position of this compound can be removed through reductive dehalogenation, replacing the C-Cl bond with a C-H bond. This transformation can be achieved using various reducing agents. A common method involves the use of metal-based reagents. For instance, zinc dust in the presence of an amine additive in water at ambient temperatures has been shown to effectively reduce alkyl chlorides to their corresponding hydrocarbons. nih.gov This process is advantageous due to its mild conditions and environmentally friendly solvent.

The general mechanism for such a reaction involves the oxidative addition of the alkyl halide to the metal surface, forming an organometallic intermediate, which is then protonated by a proton source (like water in this case) to yield the alkane.

Table 1: Representative Conditions for Reductive Dehalogenation

| Reagent System | Solvent | Temperature | Potential Product |

|---|---|---|---|

| Zn, TMEDA | Water | Room Temp. | Ethyl 4-methylhept-4-enoate |

| H₂, Pd/C | Ethanol (B145695) | Room Temp. | Ethyl 4-methylhept-4-enoate |

Reactivity of the Ester Functionality

The ethyl ester group in this compound is a key site for various chemical transformations, including transesterification, hydrolysis, and enolate-based reactions.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. In the case of this compound, reacting it with an alcohol (R'OH) in the presence of a catalyst would yield a new ester and ethanol. The reaction is typically driven to completion by using a large excess of the new alcohol or by removing the ethanol as it is formed. google.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester carbonyl, leading to a tetrahedral intermediate which then collapses, expelling the original ethoxide. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the new alcohol.

Table 2: Hypothetical Transesterification Reactions of this compound

| Reactant Alcohol (R'OH) | Catalyst | Potential Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (cat.) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | NaOiPr (cat.) | Isopropyl 7-chloro-4-methylhept-4-enoate |

Hydrolysis and Saponification Kinetics

Hydrolysis of this compound involves the cleavage of the ester bond to yield 7-chloro-4-methylhept-4-enoic acid and ethanol. This reaction can be catalyzed by acid or, more commonly, by a base in a process known as saponification.

Base-catalyzed hydrolysis (saponification) is an irreversible process where a hydroxide (B78521) ion attacks the carbonyl carbon. The kinetics of this reaction are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.orgresearchgate.net The rate of hydrolysis is influenced by factors such as temperature, pH, and the steric and electronic nature of the ester. researcher.liferesearchgate.net For instance, the alkaline hydrolysis of esters is generally faster at higher temperatures. researchgate.net

Table 3: Factors Influencing Saponification Rate

| Factor | Effect on Rate | Rationale |

|---|---|---|

| Increased Temperature | Increases | Provides more kinetic energy for molecules to overcome the activation energy barrier. researchgate.net |

| Increased pH (higher [OH⁻]) | Increases | The rate is directly proportional to the concentration of the hydroxide ion. chemrxiv.org |

Claisen Condensation and Related Enolate Chemistry

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. wikipedia.orgbyjus.comlibretexts.org For a Claisen condensation to occur, the ester must have at least two α-hydrogens. libretexts.org In the case of this compound, the α-carbon (C2) has two protons, making it a suitable substrate for this reaction.

The reaction is initiated by the deprotonation of the α-carbon by a strong base (e.g., sodium ethoxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the ester. Subsequent elimination of an ethoxide ion results in the formation of a β-keto ester. libretexts.org

Table 4: Key Steps in the Claisen Condensation of this compound

| Step | Description | Intermediate/Product |

|---|---|---|

| 1. Enolate Formation | A strong base removes an α-proton. | Enolate of this compound |

| 2. Nucleophilic Attack | The enolate attacks the carbonyl of another ester molecule. | Tetrahedral Intermediate |

Complex Reaction Cascades and Tandem Processes

The bifunctional nature of this compound (containing both an ester and an alkyl chloride) allows for the possibility of complex reaction cascades, where multiple bond-forming events occur in a single synthetic operation.

Intramolecular Cyclization Pathways

An important intramolecular reaction for a molecule like this compound is cyclization. One such possibility is an intramolecular version of the Claisen condensation, known as the Dieckmann condensation. However, this would require a second ester group within the same molecule. wikipedia.orgmasterorganicchemistry.com

A more plausible intramolecular cyclization for this specific substrate would involve the enolate of the ester function acting as a nucleophile to displace the chloride at the 7-position. This would be an intramolecular alkylation. The feasibility of this reaction depends on the ring size that would be formed. In this case, the attack of the C2 enolate onto C7 would lead to the formation of a six-membered ring, which is generally favored.

The reaction would be initiated by a strong, non-nucleophilic base (to avoid competing with the enolate) to form the ester enolate. This enolate would then attack the electrophilic carbon bearing the chlorine atom, forming a new carbon-carbon bond and closing the ring.

Table 5: Hypothetical Intramolecular Cyclization of this compound

| Base | Solvent | Potential Product |

|---|---|---|

| Lithium diisopropylamide (LDA) | Tetrahydrofuran (THF) | Ethyl 2-(3-methylcyclohex-3-en-1-yl)acetate |

| Sodium hydride (NaH) | Dimethylformamide (DMF) | Ethyl 2-(3-methylcyclohex-3-en-1-yl)acetate |

Domino Reactions

Currently, there are no documented examples in peer-reviewed literature of this compound being utilized as a substrate in domino reactions. This class of reactions, where a sequence of intramolecular transformations occurs under a single set of reaction conditions, has not been reported for this specific compound. Consequently, no data on reaction schemes, catalysts, or mechanistic pathways can be provided.

Multi-component Transformations

Similarly, the use of this compound in multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, is not described in the available scientific record. Research has not yet explored the potential for this molecule to act as a building block in such complex and efficient chemical processes. Therefore, no information on specific MCRs, their conditions, or product scopes is available.

Theoretical and Computational Investigations of Ethyl 7 Chloro 4 Methylhept 4 Enoate

Quantum Chemical Studies

No peer-reviewed articles or database entries detailing the quantum chemical studies of Ethyl 7-chloro-4-methylhept-4-enoate were found. Such studies would be necessary to understand the molecule's fundamental electronic and geometric properties.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, charge distribution)

Information regarding the electronic structure, including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the distribution of electron density across this compound, is not available in the current body of scientific literature.

Conformational Analysis and Energy Landscapes

A conformational analysis to identify the most stable three-dimensional arrangements of this compound and the associated energy landscapes has not been published.

Transition State Elucidation for Key Reactions

There are no computational studies that elucidate the transition state structures and energies for any reactions involving this compound.

Molecular Dynamics and Simulation Studies

No molecular dynamics or other simulation studies on this compound have been found in the public domain. These studies would be crucial for understanding the behavior of the molecule in different environments.

Solvent Effects on Reactivity and Conformation

The influence of different solvents on the reactivity and conformational preferences of this compound has not been computationally investigated.

Intermolecular Interactions

There is no available research on the intermolecular forces and interactions of this compound with itself or other molecules.

Lack of Specific Research Hinders Detailed Analysis of this compound

A comprehensive review of scientific literature reveals a notable absence of specific theoretical and computational research focused on the chemical compound this compound. While chemical databases provide basic structural information for similar molecules, in-depth studies detailing the reaction pathway modeling, prediction of regioselectivity and stereoselectivity, and structure-reactivity relationships for this particular compound are not publicly available.

This lack of specific research prevents a detailed analysis as requested. The generation of scientifically accurate and informative content for the specified sections and subsections is contingent upon the availability of peer-reviewed research and experimental data, which, in this case, is absent.

Consequently, it is not possible to provide an article that adheres to the requested outline without resorting to speculation or extrapolation from potentially unrelated chemical systems. Such an approach would not meet the required standards of scientific accuracy and rigor.

For a comprehensive understanding of the theoretical and computational aspects of similar structures, it is recommended to consult research on broader classes of compounds, such as α,β-unsaturated esters or other halogenated alkenes. These studies may offer insights into the general principles that could potentially apply to this compound, but a direct and detailed analysis of the target compound remains elusive due to the current state of published research.

Advanced Analytical Methodologies for Research on Ethyl 7 Chloro 4 Methylhept 4 Enoate

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is indispensable for the structural characterization of "Ethyl 7-chloro-4-methylhept-4-enoate" at a molecular level. Each technique provides a unique piece of the structural puzzle, from the connectivity of atoms to the spatial arrangement of functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional (2D) NMR, is a cornerstone for the definitive structural assignment of "this compound." While standard 1H and 13C NMR provide initial information, 2D NMR experiments are essential to resolve spectral overlap and establish precise atomic connections.

Key 2D NMR Techniques and Expected Correlations:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, mapping out the spin systems within the molecule. For instance, it would show correlations between the ethyl ester protons (CH3-CH2-O), the protons adjacent to the double bond, and those in the chlorinated alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton to its directly attached carbon atom. It is instrumental in assigning the 13C chemical shifts based on the more readily assigned 1H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is critical for piecing together the molecular fragments, for example, by showing a correlation from the methyl protons at position 4 to the carbons of the double bond (C4 and C5) and the adjacent methylene (B1212753) carbon (C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): For determining the stereochemistry of the double bond (E/Z isomerism), NOESY is a powerful tool. It detects through-space correlations between protons that are in close proximity. A key correlation would be between the methyl group protons at C4 and the vinylic proton at C5 or the methylene protons at C3, which would help to establish their relative spatial orientation.

In cases where intermediates in the synthesis of "this compound" are solids or amorphous materials, Solid-State NMR (ssNMR) could be employed. This technique provides structural information on non-crystalline samples, which are not amenable to analysis by single-crystal X-ray diffraction.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (ester) | ~1.25 | Triplet |

| O-CH₂ (ester) | ~4.15 | Quartet |

| CH₂ (position 2) | ~2.40 | Triplet |

| CH₂ (position 3) | ~2.20 | Triplet |

| CH₃ (position 4) | ~1.70 | Singlet |

| CH (position 5) | ~5.40 | Triplet |

| CH₂ (position 6) | ~2.60 | Quartet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (C=O) | ~173 |

| O-CH₂ (ester) | ~60 |

| CH₃ (ester) | ~14 |

| C2 | ~34 |

| C3 | ~38 |

| C4 | ~135 |

| C5 | ~125 |

| C4-CH₃ | ~16 |

| C6 | ~32 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in "this compound."

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730-1750 cm⁻¹. The C=C stretching vibration of the tetrasubstituted double bond would appear as a weaker band in the 1665-1675 cm⁻¹ region. The C-O stretching of the ester would be visible in the 1000-1300 cm⁻¹ range, and the C-Cl stretching vibration would be expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would be a complementary technique. The C=C double bond, being tetrasubstituted and relatively symmetric, would likely show a stronger signal in the Raman spectrum compared to the IR spectrum. This can be particularly useful for confirming the presence of the double bond.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Technique | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O (Ester) | FT-IR | 1730 - 1750 |

| C=C (Alkene) | FT-IR/Raman | 1665 - 1675 |

| C-O (Ester) | FT-IR | 1000 - 1300 |

Mass Spectrometry (MS) for Complex Mixtures and Derivatized Products

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

When coupled with a soft ionization technique like Electrospray Ionization (ESI), the molecule can be observed as a protonated species [M+H]⁺ or as an adduct with sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) on these parent ions would induce fragmentation, providing structural insights.

Expected ESI-MS/MS Fragmentation Pathways:

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters.

Loss of ethylene (B1197577) from the ethoxy group: Resulting in a carboxylic acid fragment ion.

Cleavage adjacent to the double bond: This can lead to a variety of fragment ions that help to locate the position of the double bond and the methyl group.

Loss of HCl: A potential fragmentation pathway for the chlorinated alkyl chain.

The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key signature in the mass spectrum, helping to confirm the presence of a single chlorine atom in the molecule and its fragments.

Chromatographic Separation and Analysis Beyond Basic Purity

Chromatographic methods are fundamental for the purification of "this compound" and for the analysis of its isomeric purity and reaction progress.

Advanced Gas Chromatography (GC) and Liquid Chromatography (LC) Techniques for Isomer Separation and Reaction Monitoring

Gas Chromatography (GC): Given the volatility of "this compound," GC is a highly suitable technique for its analysis. High-resolution capillary GC columns with various stationary phases (e.g., polar phases like polyethylene (B3416737) glycol or non-polar phases like polydimethylsiloxane) can be used to separate the target compound from starting materials, byproducts, and any potential isomers. For instance, GC could be used to separate the desired (E)-isomer from any contaminating (Z)-isomer that might be formed during the synthesis. Coupling GC with a mass spectrometer (GC-MS) allows for the identification of each separated component.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly for monitoring the reaction progress in real-time. Reversed-phase HPLC, using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be effective for separating the relatively non-polar "this compound" from more polar starting materials or byproducts. HPLC can also be used for preparative purification to obtain a high-purity sample of the compound.

Table 4: Chromatographic Methods for the Analysis of this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| GC | Capillary column (e.g., DB-5) | Helium | FID, MS | Purity analysis, isomer separation |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. Due to the properties of supercritical fluids, which are intermediate between those of a liquid and a gas, SFC can offer faster and more efficient separations compared to traditional High-Performance Liquid Chromatography (HPLC).

For chiral separations—the separation of enantiomers—SFC is particularly advantageous. Enantiomers are non-superimposable mirror images of a chiral molecule, and their separation is crucial in many fields, especially pharmaceuticals, as different enantiomers can have distinct biological activities.

In a typical chiral SFC setup, the stationary phase is a chiral stationary phase (CSP). The choice of the appropriate CSP is critical and is often determined through screening various columns with different chiral selectors. The mobile phase in SFC for chiral separations usually consists of supercritical CO2 mixed with a small amount of an organic modifier, such as an alcohol (e.g., methanol, ethanol (B145695), or isopropanol), to enhance the solubility and interaction of the analyte with the stationary phase.

Table 1: General Parameters for Chiral SFC Method Development

| Parameter | Typical Conditions/Options | Purpose in Chiral Separations |

| Stationary Phase | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type, macrocyclic glycopeptides | Provides the chiral environment for differential interaction with enantiomers. |

| Mobile Phase | Supercritical CO2 with organic modifier (e.g., Methanol, Ethanol) | The primary eluent, with the modifier adjusting polarity and solvating power. |

| Flow Rate | 1-5 mL/min | Higher flow rates than HPLC can be used due to low mobile phase viscosity, leading to faster analysis. |

| Back Pressure | 100-200 bar | Maintains the CO2 in a supercritical state. |

| Temperature | 30-50 °C | Affects the density and solvating power of the supercritical fluid, influencing retention and selectivity. |

X-ray Crystallography for Structural Confirmation of Derivatives and Intermediates

X-ray crystallography is an analytical technique used to determine the three-dimensional atomic and molecular structure of a crystal. For a new or synthesized chemical compound, its derivatives, or reaction intermediates, obtaining a single crystal of suitable quality allows for unambiguous confirmation of its chemical structure, including the precise spatial arrangement of its atoms (stereochemistry).

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide information about the electron density within the crystal, from which a detailed model of the molecular structure can be built.

For a compound like this compound, or more likely a solid derivative thereof, X-ray crystallography could definitively establish:

The connectivity of the atoms.

The geometry of the double bond (E/Z isomerism).

In the case of a chiral derivative, the absolute configuration of any stereocenters.

Hyphenated Techniques (e.g., GC-MS/MS, LC-NMR)

Hyphenated analytical techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for the analysis of complex mixtures.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a highly sensitive and selective analytical technique. In this method, Gas Chromatography (GC) first separates the components of a mixture based on their volatility and interaction with the stationary phase of the GC column. As each separated component elutes from the GC column, it enters the tandem mass spectrometer.

The first mass spectrometer (MS1) can be set to isolate a specific ion (the precursor ion) characteristic of the analyte of interest. This isolated ion is then fragmented in a collision cell, and the resulting fragment ions (product ions) are analyzed by the second mass spectrometer (MS2). This process, known as Selected Reaction Monitoring (SRM), provides a high degree of specificity and can be used for trace-level quantification even in complex matrices. For a compound like this compound, GC-MS/MS could be used for its detection and quantification in various samples.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR):

LC-NMR directly couples High-Performance Liquid Chromatography (HPLC) with Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC separates the components of a mixture, and the eluent flows through a special NMR flow cell where NMR spectra are acquired.

This technique is invaluable for the structural elucidation of unknown compounds in a mixture without the need for prior isolation. After separation by the LC, a peak of interest can be directed to the NMR spectrometer for structural analysis. This provides detailed information about the molecular structure, including the carbon-hydrogen framework and the connectivity of atoms. For a novel compound, LC-NMR would be a powerful tool for its initial characterization.

Table 2: Overview of Hyphenated Techniques and Their Applications in Chemical Analysis

| Technique | Separation Principle | Detection Principle | Key Application |

| GC-MS/MS | Volatility and column interaction | Mass-to-charge ratio of precursor and product ions | Targeted, high-sensitivity quantification and confirmation of identity. |

| LC-NMR | Partitioning between mobile and stationary phases | Nuclear spin transitions in a magnetic field | Unambiguous structure elucidation of components in a mixture. |

Derivatization and Transformative Chemistry of Ethyl 7 Chloro 4 Methylhept 4 Enoate As a Synthetic Intermediate

Conversion to Other Functionalities

The chemical versatility of Ethyl 7-chloro-4-methylhept-4-enoate allows for the selective modification of its functional groups.

Transformation of the Ester Group

The ethyl ester group is a key site for derivatization. Standard hydrolysis reactions, either acid or base-catalyzed, can convert the ester to the corresponding carboxylic acid, 7-chloro-4-methylhept-4-enoic acid. This transformation opens up a new set of synthetic possibilities, as the carboxylic acid can be converted to an acyl chloride, amide, or other ester derivatives.

Alternatively, the ester can undergo reduction. The use of strong reducing agents like lithium aluminum hydride (LiAlH4) would typically reduce both the ester and the chloro group, while milder reagents could potentially offer more selective transformations. Transesterification, by reacting the compound with a different alcohol in the presence of an acid or base catalyst, allows for the modification of the ester moiety without altering the rest of the molecule.

Modification of the Alkene Moiety (e.g., epoxidation, hydrogenation, dihydroxylation)

The carbon-carbon double bond in this compound is susceptible to a range of addition reactions.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This three-membered ring is a valuable synthetic intermediate, amenable to ring-opening reactions with various nucleophiles to introduce new functional groups.

Hydrogenation: Catalytic hydrogenation, for instance using hydrogen gas with a palladium on carbon (Pd/C) catalyst, would saturate the double bond, producing Ethyl 7-chloro-4-methylheptanoate. This reaction removes the geometric constraints of the double bond and can be a strategic step in the synthesis of saturated aliphatic chains.

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO4) followed by a reductive workup, or through a cold, dilute solution of potassium permanganate (B83412) (KMnO4) under basic conditions, to produce Ethyl 7,8-dihydroxy-7-chloro-4-methylheptanoate.

Substitution or Elimination of the Chloro Group

The terminal chloro group represents a reactive handle for nucleophilic substitution and elimination reactions.

Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with sodium iodide could yield the iodo-analogue, which is often more reactive in subsequent substitution reactions. Other nucleophiles, such as azides, cyanides, or amines, can be introduced to build more complex molecular frameworks.

Elimination: Treatment with a strong, non-nucleophilic base could induce an elimination reaction, forming a terminal alkene and generating a conjugated diene system if the base is strong enough to also promote elimination of the ester group.

Applications in the Synthesis of Complex Organic Molecules

The varied reactivity of this compound makes it a potentially valuable building block in the synthesis of more elaborate molecules.

Building Blocks for Higher Carbon Frameworks

The presence of the chloro group allows for its use in cross-coupling reactions. For instance, in a Grignard reaction, the chloro group can be converted to a Grignard reagent, which can then react with various electrophiles to form new carbon-carbon bonds. This is a fundamental strategy for extending the carbon skeleton.

Precursor to Specialty Chemicals (e.g., naphthyridone derivatives)

While direct synthesis of naphthyridone derivatives from this specific precursor is not explicitly detailed in the literature, its functional groups suggest a potential pathway. Naphthyridones are a class of heterocyclic compounds with significant biological activity. The synthesis of such structures often involves the condensation of an amino-substituted aromatic or heteroaromatic ring with a β-ketoester or a similar bifunctional component.

Theoretically, this compound could be transformed into a suitable precursor. For example, the chloro group could be converted to an amino group, and the ester could be manipulated to form a β-ketoester. This functionalized intermediate could then potentially undergo a cyclocondensation reaction with a suitable pyridine (B92270) derivative to form the core naphthyridone scaffold.

Role in Cascade and Polymerization Reactions

Participation in Cascade (Tandem) Reactions: No documented instances of this compound being utilized as a substrate or intermediate in cascade or tandem reactions were found in the public domain. Such reactions often rely on the strategic placement of functional groups that can sequentially react to build molecular complexity efficiently. The chloro and ester functionalities, along with the internal alkene, theoretically offer handles for such transformations, but no specific examples have been reported.

Monomer for Polymerization: There is no available evidence to suggest that this compound has been used as a monomer in polymerization studies. For a compound to act as a monomer, it typically needs a polymerizable group, such as a terminal alkene or a cyclic structure that can undergo ring-opening polymerization. While the internal double bond exists, its reactivity in polymerization is not documented.

Initiator or Chain-Transfer Agent in Polymerization: Similarly, no literature describes the use of this compound as an initiator or a chain-transfer agent in polymerization reactions. The chloro group could potentially be used to initiate certain types of controlled radical polymerizations, but no such applications have been described for this specific molecule.

Due to the constraints outlined above, the generation of data tables and detailed research findings is not possible.

Stereochemical Control and Implications in Ethyl 7 Chloro 4 Methylhept 4 Enoate Chemistry

Geometric Isomerism (E/Z Isomerism) of the Alkene

The carbon-carbon double bond at the C4-position of ethyl 7-chloro-4-methylhept-4-enoate is trisubstituted, giving rise to geometric isomers, designated as (E) and (Z) based on the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the substituents around this double bond significantly influences the molecule's physical, chemical, and biological properties.

The stereoselective synthesis of either the (E)- or (Z)-isomer of this compound is a key challenge. While specific methods for this compound are not extensively documented in publicly available literature, general strategies for the stereoselective formation of trisubstituted alkenes can be applied.

Common synthetic routes often involve Wittig-type reactions or Horner-Wadsworth-Emmons reactions, where the geometry of the resulting alkene is influenced by the nature of the ylide and the reaction conditions. For instance, stabilized ylides typically favor the formation of the (E)-isomer, while non-stabilized ylides often lead to the (Z)-isomer.

Another approach involves the stereoselective reduction of a corresponding alkyne precursor. The choice of reducing agent is crucial; for example, dissolving metal reduction (e.g., Na in liquid NH₃) typically yields the (E)-alkene, whereas catalytic hydrogenation using a poisoned catalyst (e.g., Lindlar's catalyst) generally produces the (Z)-alkene.

Claisen rearrangement of appropriately substituted allylic alcohols can also be a powerful tool for establishing the stereochemistry of the double bond with high selectivity. The reaction proceeds through a concerted, pericyclic transition state, allowing for predictable stereochemical outcomes based on the stereochemistry of the starting material.

The equilibrium between the two isomers can be established under thermal or photochemical conditions, often in the presence of a catalyst. The position of the equilibrium is determined by the relative thermodynamic stabilities of the two isomers. Understanding this equilibrium is crucial for applications where a single, pure geometric isomer is required.

Chiral Centers and Enantiomerism

The presence of a stereogenic center in this compound gives rise to enantiomers, which are non-superimposable mirror images of each other. In this specific molecule, the carbon at position 4 is a potential chiral center if the substituents on the double bond are different, which they are.

The creation of the stereogenic center at C4 with a defined configuration is a significant synthetic challenge. One potential strategy involves the use of chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction that forms this center.

A highly relevant example can be drawn from the synthesis of the structurally similar compound, 4-methylheptan-3-ol. All four possible stereoisomers of this pheromone were successfully prepared from 4-methylhept-4-en-3-one using a one-pot, multi-enzymatic procedure. nih.gov This approach utilized an ene-reductase (ER) for the stereoselective reduction of the C=C double bond, followed by an alcohol dehydrogenase (ADH) for the reduction of the ketone. nih.gov This demonstrates the power of biocatalysis in generating multiple stereocenters with high control.

Table 1: Enzymatic Synthesis of 4-Methylheptan-3-ol Stereoisomers nih.gov

| Starting Material | Enzymes Used | Product Stereoisomer |

| 4-methylhept-4-en-3-one | OYE2.6 and ADH270 | (3R,4R)-4-methylheptan-3-ol |

| 4-methylhept-4-en-3-one | OYE2.6 and ADH440 | (3S,4R)-4-methylheptan-3-ol |

| 4-methylhept-4-en-3-one | OYE1-W116V and ADH270 | (3R,4S)-4-methylheptan-3-ol |

| 4-methylhept-4-en-3-one | OYE1-W116V and ADH440 | (3S,4S)-4-methylheptan-3-ol |

This enzymatic approach could, in principle, be adapted for the synthesis of chiral this compound.

Alternatively, classical resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent, could be employed to separate a racemic mixture of the enantiomers. Chromatographic separation using a chiral stationary phase is another powerful technique for isolating pure enantiomers.

When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another. The existing stereocenter can influence the stereochemical outcome of a reaction at a prochiral center elsewhere in the molecule.

In the context of this compound, if a reaction were to occur at a position other than the existing chiral center (C4), the stereochemistry at C4 could direct the stereochemical course of the reaction. For example, the addition of a reagent to the carbonyl group of the ester could be influenced by the stereochemistry at C4, leading to a diastereomeric mixture of products. The degree of diastereoselectivity would depend on the nature of the reaction, the reagents used, and the distance between the existing and newly formed stereocenters. General principles of acyclic diastereoselection, such as Felkin-Anh or Cram chelation models, could be used to predict the major diastereomer formed. researchgate.net

Chirality Transfer in Reactions

Chirality transfer refers to the process by which the stereochemical information from a chiral center in a reactant is transmitted to a new stereocenter in the product. This is a highly valuable concept in asymmetric synthesis as it allows for the creation of new chiral centers with predictable stereochemistry.

In reactions involving allylic systems, such as this compound, chirality transfer can be particularly effective. For instance, in reactions of chiral allylic chlorides, the stereochemistry of the starting material can dictate the stereochemistry of the product, even if the reaction proceeds through an intermediate that might be expected to racemize. rsc.org The mechanism of such reactions often involves a high degree of stereospecificity, proceeding with either retention or inversion of configuration at the chiral center. rsc.org

Gold-catalyzed reactions of chiral allylic alcohols have also demonstrated excellent chirality transfer. uea.ac.uk The stereochemistry of the allylic alcohol can control the facial selectivity of the reaction, leading to the formation of a specific enantiomer or diastereomer of the product. uea.ac.uk This principle could be applied to reactions of a chiral precursor to this compound. The efficiency of chirality transfer in such systems can be influenced by factors such as the catalyst, solvent, and the nature of the nucleophile. uea.ac.uk

Influence of Stereochemistry on Reaction Pathways and Selectivity

While no direct studies on this compound are available, the principles of stereochemical control are well-established in organic synthesis. The spatial arrangement of the methyl group and the chloroalkyl chain relative to the ethyl ester functionality would dictate the approach of reagents and the stability of transition states, thereby governing the stereochemical outcome of its reactions.

In hypothetical reaction scenarios, the pre-existing stereochemistry of this compound would be critical. For instance, in an epoxidation reaction of the double bond, the facial selectivity would be influenced by the steric hindrance imposed by the substituents on the chiral center. This would likely lead to the preferential formation of one diastereomer over the other. Similarly, in reactions involving the ester group or the chlorine atom, the stereocenter would play a crucial role in directing the stereochemical course of the reaction, potentially leading to products with high diastereomeric or enantiomeric purity.

The lack of empirical data for this compound means that no specific data tables on diastereomeric ratios or enantiomeric excesses can be presented. The scientific community has explored stereoselectivity in similar structures, such as other functionalized heptenoates or chlorinated esters. For example, the asymmetric synthesis of related compounds like ethyl (S)-4-chloro-3-hydroxybutanoate and ethyl (R)-4-chloro-3-hydroxybutyrate has been achieved with high enantioselectivity using biocatalytic methods. These studies underscore the importance of stereochemical control in achieving desired product configurations. However, these findings cannot be directly attributed to this compound without specific experimental validation.

Further research is necessary to elucidate the stereochemical intricacies of this compound and its impact on reaction pathways and selectivity. Such studies would be invaluable for its potential applications and for advancing the broader understanding of stereocontrolled chemical transformations.

Future Research Directions and Unexplored Chemical Space for Ethyl 7 Chloro 4 Methylhept 4 Enoate

Development of Novel Synthetic Routes with Enhanced Atom Economy and Selectivity

The pursuit of synthetic efficiency is a central theme in modern chemistry, with a strong emphasis on maximizing the incorporation of starting material atoms into the final product, a concept known as atom economy. nih.govjocpr.com Current synthetic strategies for compounds like ethyl 7-chloro-4-methylhept-4-enoate likely rely on multi-step sequences that may generate significant waste. scranton.edu Future research should focus on developing more streamlined and atom-economical approaches.

Key areas for investigation include:

Catalytic Cross-Coupling Reactions: The development of palladium-catalyzed cross-coupling reactions, for instance, could enable the direct and selective formation of the carbon-carbon bonds within the molecule, potentially from simpler, readily available precursors. acs.org

Rearrangement Reactions: Investigating rearrangement reactions could offer highly atom-economical pathways to the target structure, as all atoms of the reactant are incorporated into the product. scranton.edu

Green Chemistry Principles: The application of green chemistry principles, such as the use of catalytic reagents over stoichiometric ones and the design of processes that minimize waste, will be crucial in developing sustainable synthetic routes. monash.edu The E-factor, which measures the amount of waste generated per kilogram of product, serves as a key metric for evaluating the environmental impact of a synthesis. nih.gov

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Description | Goal |

| Atom Economy | The measure of the efficiency of a reaction in converting reactants into the desired product. nih.gov | Maximize the incorporation of reactant atoms into the final product. |

| Percentage Yield | The ratio of the actual yield to the theoretical yield, expressed as a percentage. monash.edu | Achieve the highest possible yield of the desired product. |

| E-Factor | The ratio of the mass of waste generated to the mass of the desired product. nih.gov | Minimize the amount of waste produced during a chemical process. |

Exploration of Underutilized Reactivity Modes

The unique arrangement of functional groups in this compound opens the door to exploring a variety of reactivity modes that may have been overlooked. The interplay between the chloro, methyl, and ester functionalities on the heptenoate backbone could lead to novel chemical transformations.

Future research in this area could include:

Radical-Mediated Reactions: The presence of a chlorine atom suggests the potential for radical-initiated transformations. mdpi.com Investigating radical cyclizations, additions, and cross-coupling reactions could lead to the synthesis of complex molecular architectures from this relatively simple starting material. rsc.org

Enantioconvergent Transformations: Developing catalytic methods for enantioconvergent reactions could allow for the synthesis of chiral derivatives from a racemic starting material. acs.org This would be particularly valuable for applications where specific stereoisomers are required.

Selective Functionalization: The selective functionalization of either the alkene or the alkyl chloride in the presence of the other reactive sites is a significant challenge. nih.gov Research into chemoselective reactions would greatly expand the synthetic utility of this compound.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The integration of flow chemistry with automated synthesis platforms can accelerate reaction optimization and enable the rapid generation of compound libraries for screening purposes. rsc.org

For this compound, future research could focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the target molecule could lead to higher yields, reduced reaction times, and a smaller environmental footprint. acs.orgacs.org

Automated Reaction Optimization: Utilizing automated systems to screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) could rapidly identify optimal conditions for various transformations of the parent compound.

Advanced Catalyst Design for Specific Transformations

The development of novel catalysts is essential for unlocking the full synthetic potential of this compound. Tailoring catalysts for specific transformations can lead to enhanced selectivity, higher yields, and milder reaction conditions.

Areas for future catalyst development include:

Enantioselective Catalysis: Designing chiral catalysts for reactions such as asymmetric hydrogenation, epoxidation, or cyclopropanation of the double bond would provide access to enantiomerically pure derivatives. rsc.org

Photoredox Catalysis: Exploring photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods, such as the direct functionalization of C-H bonds. mdpi.com

Dual Catalysis: Investigating dual catalytic systems, where two different catalysts work in concert to promote a single transformation, could lead to the discovery of new and unexpected reactivity.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Approaches

A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. acs.org Advanced spectroscopic techniques and computational modeling can provide valuable insights into the intricate details of chemical transformations.

Future research should employ:

In Situ Spectroscopy: Utilizing techniques such as in situ NMR and IR spectroscopy to monitor reactions in real-time can help to identify reaction intermediates and elucidate reaction pathways.

Kinetic Studies: Performing detailed kinetic analyses of key transformations can provide quantitative information about reaction rates and the factors that influence them. acs.org

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to model reaction mechanisms can help to predict reactivity, rationalize experimental observations, and guide the design of new experiments.

Sustainable and Bio-Inspired Chemical Transformations

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign chemical processes. nih.gov Bio-inspired synthesis seeks to mimic the efficiency and selectivity of enzymatic transformations.

Future research directions in this area include:

Bio-Based Feedstocks: Investigating the synthesis of this compound and its derivatives from bio-based starting materials, such as itaconic acid or other platform molecules derived from biomass, would contribute to a more sustainable chemical industry. mdpi.commdpi.com

Biocatalysis: Exploring the use of enzymes as catalysts for the transformation of the target molecule could offer high selectivity and mild reaction conditions.

Biomimetic Synthesis: Designing synthetic strategies that mimic biosynthetic pathways could lead to highly efficient and atom-economical routes to complex molecules derived from this compound. nih.gov For instance, the amidation of plant oils to produce fatty derivatives offers a sustainable route to valuable monomers and polymers. researchgate.net

Q & A

Q. What established synthetic routes are available for Ethyl 7-chloro-4-methylhept-4-enoate, and what key reaction parameters influence yield?

- Methodological Answer : Common synthetic pathways include Claisen condensation or nucleophilic substitution reactions. Critical parameters to optimize include:

- Temperature : Elevated temperatures (80–120°C) often accelerate esterification but may promote side reactions.

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., NaOEt) influence reaction specificity.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.

Monitor reaction progress via TLC or GC-MS, and purify using fractional distillation or column chromatography. Experimental designs should explicitly state independent variables (e.g., catalyst concentration) and dependent variables (e.g., yield %) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Analyze H and C spectra to confirm substituent positions and detect impurities.

- IR spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and alkene C=C (~1650 cm⁻¹) stretches.

- GC-MS : Quantify purity and detect volatile byproducts.

Calibrate instruments using certified standards, and compare results with literature spectra from crystallographic databases (e.g., Acta Crystallographica Section E) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to Safety Data Sheets (SDS) for specific incompatibility warnings (e.g., strong oxidizers) and first-aid measures .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the stereoelectronic effects of this compound in reaction mechanisms?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity in electrophilic additions.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess steric hindrance around the alkene moiety.

Validate models by comparing computed NMR chemical shifts with experimental data. Use software like Gaussian or ORCA, and ensure convergence criteria (e.g., energy thresholds ≤ 1×10⁻⁵ Hartree) are rigorously documented .

Q. How can conflicting NMR data for this compound be resolved?

- Methodological Answer : Contradictions may arise from:

- Solvent effects : Deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) shift peaks due to polarity differences.

- Dynamic processes : Conformational flexibility can cause signal splitting; variable-temperature NMR clarifies this.

Re-run spectra under standardized conditions and cross-reference with crystallographic data (e.g., bond lengths/angles from X-ray structures) .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Catalyst design : Palladium complexes (e.g., Pd(PPh₃)₄) with bulky ligands favor β-hydride elimination at specific positions.

- Solvent tuning : Use non-coordinating solvents (e.g., toluene) to reduce catalyst poisoning.

- Additives : Silver salts (e.g., Ag₂O) scavenge chloride ions, enhancing alkene activation.

Conduct kinetic studies to map rate vs. substituent effects, and report uncertainties in selectivity metrics (e.g., ±5% error margins) .

Data Analysis and Presentation Guidelines

- Raw Data : Compile kinetic or spectroscopic datasets in appendices, adhering to word limits (≤4000 words in main text) .

- Statistical Validation : Apply t-tests or ANOVA to compare yields across synthetic routes; justify significance thresholds (e.g., p < 0.05) .

- Graphical Standards : Plot reaction progress curves with error bars representing triplicate measurements. Use IUPAC nomenclature in figure captions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.